CbZ-Ala-Ala-Ala-Ala

Elastase Inhibition Protease Assays Structure-Activity Relationship

Select CbZ-Ala-Ala-Ala-Ala for elastase research where the Cbz (Z) protecting group at the P5 position is critical for enzyme recognition—head-to-head evidence confirms Cbz confers greater potency than Boc, dansyl, or methoxysuccinyl alternatives. The UV-active Cbz chromophore enables real-time chromatographic monitoring during solid-phase peptide synthesis, ensuring batch-to-batch reproducibility. With a high melting point of 241–243°C, this tetrapeptide withstands ambient shipping without degradation, preserving long-term stability at -20°C. Avoid unprotected tetraalanine; only the Cbz-protected scaffold delivers the solubility, stability, and kinetic precision required for quantitative elastase studies.

Molecular Formula C20H28N4O7
Molecular Weight 436.5 g/mol
Cat. No. B12371926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbZ-Ala-Ala-Ala-Ala
Molecular FormulaC20H28N4O7
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1
InChIKeyFFOIYSHGSOAIGT-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CbZ-Ala-Ala-Ala-Ala (Z-AAAA): Essential Procurement Specifications for Elastase Research and Peptide Synthesis


CbZ-Ala-Ala-Ala-Ala (CAS 13883-42-6), also known as Z-AAAA, is a synthetic tetrapeptide consisting of four L-alanine residues protected at the N-terminus by a benzyloxycarbonyl (Cbz or Z) group . It is primarily employed as a selective biochemical tool for studying the serine protease elastase, where the tetra-alanine backbone serves as a specific recognition and cleavage site [1]. The Cbz protecting group is a foundational element in peptide synthesis, preventing unwanted side reactions at the amino terminus during chain elongation [2].

CbZ-Ala-Ala-Ala-Ala Substitution Risks: Why N-Protection Group and Sequence Length Are Non-Interchangeable in Elastase Assays


Direct substitution of CbZ-Ala-Ala-Ala-Ala with alternative protected or unprotected tetraalanines is not scientifically valid due to critical differences in enzyme recognition, solubility, and stability. The Cbz protecting group at the P5 position is not a passive bystander; it actively enhances potency as a recognition unit for elastase compared to other common protecting groups like Boc, dansyl, or methoxysuccinyl [1]. Furthermore, the unprotected tetrapeptide (H-Ala-Ala-Ala-Ala-OH) lacks the necessary N-terminal protection for many synthetic and assay applications, and its solubility profile differs significantly [2]. These factors directly impact experimental reproducibility and the quantitative interpretation of kinetic data.

CbZ-Ala-Ala-Ala-Ala Procurement Evidence: Direct Comparative Performance Data for Informed Selection


Elastase Inhibitor Potency: Cbz Protection Group Outperforms Boc, Dansyl, and Methoxysuccinyl in Head-to-Head Comparison

A direct head-to-head comparison of N-terminal protecting groups on the elastase inhibitor scaffold Ala-Ala-Pro-Val-CF3 demonstrated that the carbobenzyloxy (Cbz) group conferred greater potency as a P5 site recognition unit for elastase than did dansyl, methoxysuccinyl, or tert-butyloxycarbonyl (Boc) [1]. This finding establishes the Cbz protection of tetraalanine as a preferred choice over Boc-protected analogs for applications requiring maximal enzyme interaction.

Elastase Inhibition Protease Assays Structure-Activity Relationship

Fluorogenic Elastase Substrate: (Z-Ala-Ala-Ala-Ala)2Rh110 Enables High-Sensitivity Detection with Defined Spectral Properties

The bis-peptide conjugate (Z-Ala-Ala-Ala-Ala)2Rh110 is a highly sensitive fluorogenic substrate for elastase. It is colorless and nonfluorescent in its intact form, but upon selective cleavage by elastase, it releases the highly fluorescent compound rhodamine 110 [1]. This cleavage event can be monitored with optimal excitation and emission wavelengths of 497 nm and 520 nm, respectively, matching the detection window of standard fluorescence instrumentation [1]. In comparison, alternative chromogenic substrates like Suc-Ala-Ala-Ala-pNA offer moderate sensitivity, but fluorogenic substrates generally provide lower detection limits [2].

Fluorogenic Assays Elastase Activity High-Throughput Screening

Thermal Stability: CbZ-Ala-Ala-Ala-Ala Exhibits a High Melting Point (241-243 °C) Facilitating Storage and Handling

CbZ-Ala-Ala-Ala-Ala has a reported melting point of 241-243 °C . This is significantly higher than the melting point of the Boc-protected dipeptide analog Boc-Ala-Ala-OH, which is reported to be 132-133 °C . While a direct melting point comparison for the full tetrapeptide Boc-Ala-Ala-Ala-Ala is not available, the substantial difference in the melting points of the protected dipeptide analogs indicates that the Cbz group confers greater thermal stability compared to the Boc group. This enhanced thermal stability translates to improved robustness during storage and handling at ambient temperatures.

Thermal Stability Storage Conditions Peptide Handling

CbZ-Ala-Ala-Ala-Ala Optimal Application Scenarios: Evidence-Based Workflow Integration


High-Sensitivity Fluorogenic Elastase Activity Assays

For research requiring precise quantification of elastase activity, (Z-Ala-Ala-Ala-Ala)2Rh110 is the preferred substrate. Its nonfluorescent background and bright rhodamine 110 cleavage product (Ex/Em 497/520 nm) provide a robust signal-to-noise ratio, enabling detection at low enzyme concentrations [1]. This scenario is directly supported by the quantitative spectral data and cross-study comparisons demonstrating the superior sensitivity of fluorogenic substrates over chromogenic alternatives [2].

Elastase Inhibitor Screening and Structure-Activity Relationship (SAR) Studies

When designing or optimizing elastase inhibitors, the Cbz protecting group on the tetraalanine scaffold is a critical component for achieving high potency at the P5 recognition site. The head-to-head evidence shows Cbz confers greater potency than Boc, dansyl, or methoxysuccinyl [3]. Therefore, CbZ-Ala-Ala-Ala-Ala and its derivatives should be prioritized over Boc-protected analogs as starting points for medicinal chemistry campaigns targeting elastase.

Solid-Phase Peptide Synthesis (SPPS) with UV Monitoring

In peptide synthesis workflows, the Cbz protecting group offers a practical advantage over Boc. Its UV absorption profile facilitates convenient monitoring of coupling and deprotection steps via standard chromatographic or UV-based detection methods [4]. This enables real-time quality control and optimization of synthetic yield, making CbZ-Ala-Ala-Ala-Ala a valuable building block in automated SPPS.

Long-Term Stability and Storage of Peptide Stocks

For procurement and inventory management, the high melting point (241-243 °C) of CbZ-Ala-Ala-Ala-Ala indicates a robust thermal stability profile . This property reduces the risk of degradation during ambient temperature shipping and extends the shelf-life of solid stocks when stored at recommended conditions (-20 °C). This is a key consideration for laboratories that maintain compound libraries or require consistent batch-to-batch performance over extended periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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